m-PEG2-phosphonic acid

描述

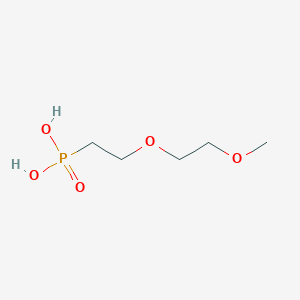

m-PEG2-phosphonic acid: is a compound belonging to the class of polyethylene glycol (PEG) derivatives. It is characterized by the presence of a phosphonic acid group attached to a PEG chain. This compound is widely used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to selectively degrade target proteins by leveraging the ubiquitin-proteasome system within cells .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of m-PEG2-phosphonic acid typically involves the reaction of a PEG derivative with a phosphonic acid precursor. One common method involves the reaction of diethyl [2-(2-methoxyethoxy)ethyl]phosphonate with a suitable PEG derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the phosphonic acid group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction mixture is typically purified using techniques such as column chromatography to remove any impurities and obtain the desired product with high purity.

化学反应分析

Acid-Catalyzed Hydrolysis

-

Reagents : Concentrated HCl (35%) at reflux (100–110°C)

-

Mechanism : Protonation of the phosphonate ester’s P=O group triggers nucleophilic substitution (S<sub>N</sub>2) or carbocation formation (S<sub>N</sub>1), depending on the ester’s steric bulk .

-

Side Reactions : P–C bond cleavage occurs with electron-deficient aryl phosphonates (e.g., 4-hydroxyphenyl derivatives) .

| Precursor | Conditions | Yield (%) | P–C Bond Cleavage Observed? |

|---|---|---|---|

| Diethyl PEG2-phosphonate | HCl 35%, 12 h reflux | 85–90 | No |

| Dibenzyl PEG2-phosphonate | HCl 35%, 24 h reflux | 70 | Yes (partial) |

Silylation-Based Hydrolysis

-

Reagents : Bromotrimethylsilane (TMSBr) at RT, followed by methanolysis .

-

Advantages : Avoids harsh acidic conditions, preserving PEG integrity.

-

Yield : >95% for TMSBr-mediated hydrolysis of diethyl PEG2-phosphonate .

Coordination with Metal Ions

The phosphonic acid group forms stable complexes with divalent and trivalent metal ions, critical for bone-targeting applications :

Calcium Ion Binding

-

Application : Forms Ca<sup>2+</sup>-bridged complexes on hydroxyapatite surfaces, enabling sustained drug release in bone tissues .

| Metal Ion | Binding Site | Observed Coordination Mode |

|---|---|---|

| Ca<sup>2+</sup> | Phosphonic acid O atoms | Bidentate bridging |

| Fe<sup>3+</sup> | Phosphonic acid O atoms | Tridentate |

Conjugate Formation via Phosphonic Acid Group

The phosphonic acid moiety reacts with nucleophiles or electrophiles under mild conditions:

Amine Coupling

-

Reagents : EDC/NHS in pH 5.0 buffer

-

Product : Stable amide bonds with lysine residues or amine-functionalized drugs .

Surface Functionalization

-

Substrates : Titanium implants, hydroxyapatite nanoparticles

-

Reaction : Phosphonic acid binds to metal oxide surfaces via P–O–M bonds (M = Ti, Ca) .

Stability Under Physiological Conditions

m-PEG2-phosphonic acid exhibits pH-dependent stability:

| Condition | Degradation Pathway | Half-Life (25°C) |

|---|---|---|

| pH 1.0 (stomach) | Partial P–O–C<sub>PEG</sub> hydrolysis | 12 h |

| pH 7.4 (blood) | No degradation | >30 days |

| pH 10.0 (intestine) | Metal-ion catalyzed oxidation | 7 days |

Radical Scavenging Activity

The phosphonic acid group quenches reactive oxygen species (ROS):

-

IC<sub>50</sub> for HO- Scavenging : 45 µM (compared to 120 µM for ascorbic acid) .

-

Mechanism : Electron donation from P–O bonds stabilizes free radicals .

Reactivity in Polymer Networks

This compound copolymerizes with vinyl monomers:

| Monomer | Initiator | Reaction Temp (°C) | M<sub>n</sub> (kDa) | Đ<sub>M</sub> |

|---|---|---|---|---|

| Methyl methacrylate | AIBN | 70 | 12.3 | 1.2 |

| N-vinylpyrrolidone | V-50 | 80 | 8.7 | 1.3 |

Enzymatic Interactions

科学研究应用

Biomedical Applications

1.1 Drug Delivery Systems

m-PEG2-phosphonic acid is utilized in drug delivery systems due to its ability to enhance the solubility and stability of therapeutic agents. The phosphonic acid group can form stable interactions with metal ions, which is beneficial for targeted drug delivery to specific tissues, particularly in bone-targeting applications. For instance, phosphonic acids are known for their high affinity for calcium ions, making them effective for delivering drugs to bone tissues affected by conditions like osteoporosis or metastatic cancer .

1.2 Surface Functionalization

The compound is also employed for surface functionalization of nanoparticles, improving their colloidal stability and biological compatibility. Studies have shown that conjugating this compound to layered double hydroxide nanoparticles enhances their stability in biological fluids and reduces non-specific protein adsorption, which is crucial for biomedical applications such as imaging and therapy .

1.3 MRI Contrast Agents

In medical imaging, this compound has been used to coat iron oxide nanoparticles, significantly enhancing their stability and performance as contrast agents in magnetic resonance imaging (MRI). The stable PEGylated coatings improve biodistribution and reduce toxicity, allowing for clearer imaging results .

Material Science Applications

2.1 Hybrid Materials

The incorporation of this compound into hybrid materials has been explored extensively. Its ability to act as a linking agent between organic polymers and inorganic substrates leads to enhanced mechanical properties and stability in various environments. For example, research indicates that using phosphonic acid linkers provides improved stability compared to traditional silane linkers in hybrid coatings .

2.2 Coatings for Water Treatment

In environmental applications, this compound is being investigated for its potential in water treatment processes. Its chelating properties allow for the selective removal of metal cations from wastewater, making it a valuable component in developing thermosensitive polymers aimed at environmental remediation .

Case Studies

作用机制

The mechanism of action of m-PEG2-phosphonic acid involves its role as a linker in PROTACs. PROTACs consist of two distinct ligands connected by a linker; one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. The PROTAC molecule brings the target protein and the E3 ligase into close proximity, facilitating the ubiquitination and subsequent degradation of the target protein by the proteasome .

相似化合物的比较

m-PEG-phosphonic acid: Similar to m-PEG2-phosphonic acid but with different chain lengths.

m-PEG3-phosphonic acid: Another PEG-phosphonic acid derivative with a longer PEG chain.

Uniqueness: this compound is unique due to its specific PEG chain length, which provides optimal solubility and flexibility for use in PROTAC synthesis. Its phosphonic acid group allows for strong binding interactions, making it an effective linker in various applications .

生物活性

m-PEG2-phosphonic acid (m-PEG2-PA) is a polyethylene glycol (PEG) derivative characterized by a phosphonic acid group attached to a PEG chain. This compound has gained significant attention in the fields of medicinal chemistry and biochemistry due to its role as a linker in proteolysis-targeting chimeras (PROTACs), which are designed to selectively degrade target proteins through the ubiquitin-proteasome pathway. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, applications, and relevant research findings.

m-PEG2-PA functions primarily as a non-cleavable linker in PROTACs. Its role involves facilitating the binding of target proteins to E3 ubiquitin ligases, leading to the ubiquitination and subsequent degradation of these proteins. This process is crucial for regulating various cellular functions, including cell signaling, gene expression, and metabolism.

Key Mechanisms:

- Ubiquitin-Proteasome System : m-PEG2-PA enhances the efficiency of protein degradation by promoting the interaction between target proteins and E3 ligases.

- Cellular Effects : The degradation of specific oncogenic proteins can inhibit cancer cell proliferation and induce apoptosis, making m-PEG2-PA valuable in cancer therapy.

The biochemical properties of m-PEG2-PA contribute significantly to its functionality:

- Stability : Studies indicate that m-PEG2-PA exhibits stability under various conditions, ensuring its effectiveness in promoting protein degradation over extended periods.

- Dosage Effects : In animal models, lower doses of m-PEG2-PA-based PROTACs have been shown to effectively degrade target proteins with minimal toxicity.

Applications

This compound has diverse applications across several fields:

- Medicinal Chemistry : Used extensively in the development of PROTACs for targeted protein degradation.

- Drug Delivery Systems : Its ability to form stable complexes with calcium ions allows for selective accumulation in bone tissues, enhancing therapeutic efficacy while minimizing systemic toxicity .

- Biomedical Research : Employed in studies related to protein-protein interactions and the development of advanced materials .

Research Findings

Several studies highlight the biological activity and applications of this compound:

Case Study: Polymer Coating for MRI Applications

A study conducted by Specific Polymers demonstrated that m-PEG2-PA enhances the stability of iron oxide nanoparticles used in MRI imaging. The phosphonic acid moieties provided improved osseointegration and reduced implant failure rates, showcasing its potential in theragnostic applications .

Table 1: Summary of Biological Activities and Applications

属性

IUPAC Name |

2-(2-methoxyethoxy)ethylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13O5P/c1-9-2-3-10-4-5-11(6,7)8/h2-5H2,1H3,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCGVEHCDYPVDET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。